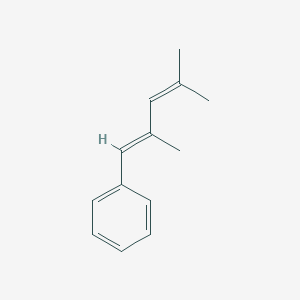
(2,4-Dimethylpenta-1,3-dien-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2,4-Dimethylpenta-1,3-dien-1-yl)benzene” is a chemical compound with the molecular formula C13H16 . It has been used to study the structure of its various conformational isomers and their vibrational spectra .
Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The average mass of the molecule is 176.298 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, density, melting point, boiling point, structure, and formula .Scientific Research Applications
Ene Reactions and Cycloadditions
- Ene Reactions with Electron-Deficient Compounds : Research has shown that 2,4-Dimethylpenta-2,3-diene reacts with various electron-deficient compounds to form different chemical products. For instance, it reacts with diethyl azodiformate to give specific types of bicarbamates (Lee & Taylor, 1977).
- Cycloaddition Reactions : This compound is also involved in Diels–Alder cycloaddition reactions, creating a range of chemical products under different conditions (Green & Knight, 1974).
Photocycloaddition and Photochemical Reactions
- Photocycloaddition with Benzene : Studies have investigated the photocycloaddition reactions of this compound with benzene, leading to various cycloadducts and demonstrating its reactivity under light (Berridge et al., 1980).
Chemical Synthesis and Characterization
- Regioselective Synthesis : Research has focused on the regioselective synthesis of this compound and its subsequent reactions, contributing to a deeper understanding of its chemical behavior and potential applications in synthesis (Gosselin et al., 1999).
- Characterization and Molecular Modeling : Advanced techniques like molecular modeling and spectroscopy have been used to characterize this compound and its derivatives, offering insights into its structural and electronic properties (Li et al., 2013).
Organometallic Chemistry
- Formation of Ruthenium Compounds : This compound has been used in the synthesis of ruthenium complexes, demonstrating its utility in organometallic chemistry and potential applications in catalysis (Bauer et al., 2000).
Chemical Reactions and Properties
- Reactivity with Various Compounds : Its reactivity with different compounds, such as iodine and hexafluoroacetone, has been studied, showing its versatility in chemical reactions (Matsumoto et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
[(1E)-2,4-dimethylpenta-1,3-dienyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-11(2)9-12(3)10-13-7-5-4-6-8-13/h4-10H,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYUCBGTSGGRAV-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=CC1=CC=CC=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C/C(=C/C1=CC=CC=C1)/C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2436998.png)
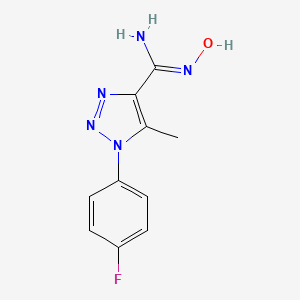
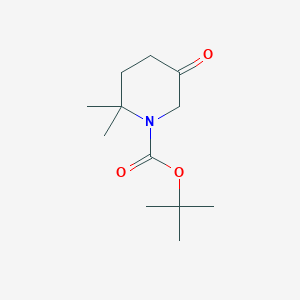
![Bicyclo[6.2.0]dec-9-ene-9-carboxylic acid](/img/structure/B2437003.png)
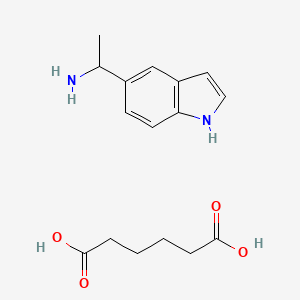

![6-Fluoro-3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2437009.png)


![2,4-dichloro-N-[1-(5-methyl-1H-1,3-benzimidazol-2-yl)ethyl]benzenecarboxamide](/img/structure/B2437013.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2437014.png)
![2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2437015.png)
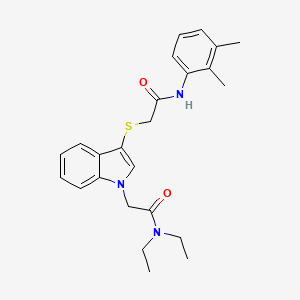
![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2437018.png)
